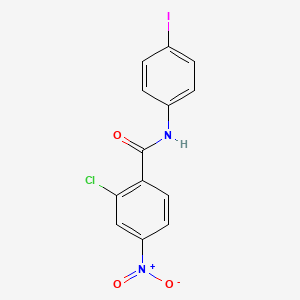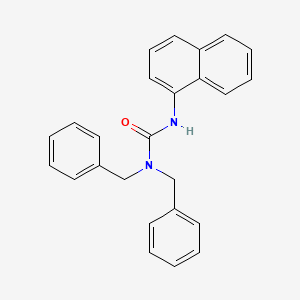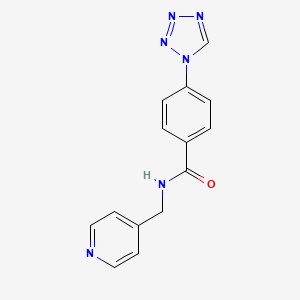
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide, also known as CI-4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzamide and is commonly used as a tool in biochemistry and pharmacology research.
作用机制
The mechanism of action of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is not fully understood, but it is believed to act by covalently modifying specific cysteine residues on proteins. This modification can affect the function of the protein and its interactions with other proteins, leading to changes in cellular processes.
Biochemical and Physiological Effects:
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has been shown to have a range of biochemical and physiological effects in different studies. For example, it has been shown to inhibit the activity of the proteasome, a key enzyme involved in protein degradation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in lab experiments is its selectivity for specific cysteine residues on proteins. This allows researchers to investigate the functions of specific proteins and their interactions with other proteins. However, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide also has some limitations. For example, it can be difficult to control the concentration and timing of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide exposure in cells, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research involving 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide. One area of interest is in the development of more selective and potent derivatives of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide that can be used to investigate specific protein targets. Another area of interest is in the application of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in drug discovery and development, particularly in the development of targeted therapies for cancer. Additionally, there is potential for the use of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide in the study of protein misfolding diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is a chemical compound that has gained attention in scientific research due to its potential applications in investigating various biological processes. Its selectivity for specific cysteine residues on proteins makes it a valuable tool in biochemistry and pharmacology research. While there are limitations to its use, there is potential for the development of more potent and selective derivatives of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide, as well as its application in drug discovery and the study of protein misfolding diseases.
合成方法
The synthesis of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with 4-iodoaniline to form the desired product, 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide. The synthesis is relatively simple and can be performed in a laboratory setting.
科学研究应用
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide has been used in numerous scientific studies as a tool to investigate various biological processes. One of the main applications of 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide is in the study of protein-protein interactions. 2-chloro-N-(4-iodophenyl)-4-nitrobenzamide can be used to selectively label proteins and identify their interacting partners, which can help to elucidate the functions of these proteins in different cellular processes.
属性
IUPAC Name |
2-chloro-N-(4-iodophenyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-12-7-10(17(19)20)5-6-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWSZIUVPCZCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![2-{1-benzyl-4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6126560.png)
![ethyl 4-{[5-(2-chlorophenyl)-2-furoyl]amino}benzoate](/img/structure/B6126575.png)

![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
![6-(2-chlorophenyl)-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6126600.png)
![5-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}-2-methoxyphenol](/img/structure/B6126606.png)
![N-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6126610.png)

![2-methoxy-5-({3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinyl}methyl)pyrimidine](/img/structure/B6126641.png)
![ethyl 2-anilino-5-[4-(diethylamino)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126651.png)
![1-(2-ethyl-4-methyl-1H-imidazol-5-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6126666.png)